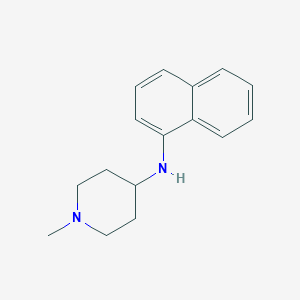

1-methyl-N-(naphthalen-1-yl)piperidin-4-amine

説明

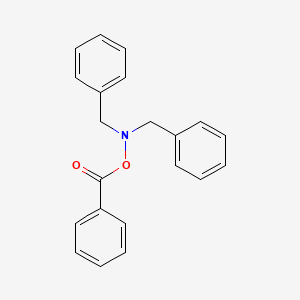

1-methyl-N-(naphthalen-1-yl)piperidin-4-amine, commonly known as MNPA, is a chemical compound that belongs to the class of piperidine derivatives. It has a molecular weight of 240.34 and a molecular formula of C16H20N2 . It is a solid substance that is stored at room temperature .

Molecular Structure Analysis

The molecular structure of MNPA consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a naphthalene group and a methyl group .Physical And Chemical Properties Analysis

MNPA is a solid substance that is stored at room temperature . It has a molecular weight of 240.34 and a molecular formula of C16H20N2 .科学的研究の応用

Design and Construction of HIV-1 Inhibitors

Research on the design and construction of new non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) includes modifications to enhance interaction with the reverse transcriptase, including new hydrogen bonds with amino acids of the hydrophobic pocket. This work emphasizes the importance of the linker in inhibitor efficacy, with particular attention to derivatives showing high activity against HIV-1 and mutations thereof. Compounds with a piperidine linker and effective dihydro[3,4-d]pyrimidine derivatives have shown potent antiviral activity as NNRTIs, highlighting the critical role of naphthalene and piperidine structures in developing more potent anti-HIV compounds (Zakharova, 2022).

Medicinal Applications of Naphthalimide Derivatives

Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles with cyclic double imides and the naphthalene framework, have shown extensive potential in medicinal applications. These derivatives interact with various biological molecules via noncovalent bonds, displaying extensive potentiality in medicinal applications. Some naphthalimides have entered clinical trials as anticancer agents, while others are under development for treating various diseases. Naphthalimide-derived artificial ion receptors, fluorescent probes, and cell imaging agents have diverse applications in detecting ions and biomolecules, understanding biological processes, and determining pharmacological properties (Gong et al., 2016).

Environmental and Health Concerns of Naphthalene

Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH), has been extensively used in industrial processes, raising concerns about its potential health effects. The ubiquity of naphthalene in the environment and its classification as a possible human carcinogen necessitate a critical review of its sources and exposures. Most emissions result from combustion, with significant sources including industry, open burning, tailpipe emissions, and cigarettes. The review emphasizes the need for better characterization of naphthalene's sources, concentrations, and exposures to mitigate its health risks (Jia & Batterman, 2010).

作用機序

MNPA is believed to act as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This can result in increased dopamine signaling and potential therapeutic effects.

特性

IUPAC Name |

1-methyl-N-naphthalen-1-ylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-18-11-9-14(10-12-18)17-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14,17H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXQYDIVZWWYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylpyridin-2-yl)methyl]azepane](/img/structure/B3270478.png)